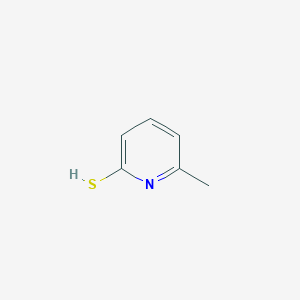

6-methylpyridine-2-thiol

Description

6-Methylpyridine-2-thiol (C₆H₇NS, CAS 18282-52-7) is a sulfur-containing heterocyclic compound featuring a pyridine ring substituted with a methyl group at the 6-position and a thiol (-SH) group at the 2-position. It is synthesized via deprotection of methyl phenyl sulfane precursors () or directly from 6-methylpyridin-2-amine through established literature procedures (Evidences 4, 5). The compound is widely utilized as a ligand in coordination chemistry, forming stable complexes with transition metals such as Re, Mn, Mo, and Pt (Evidences 8, 11, 19). Its deprotonated form, Na(6-MePyS), is quantitatively generated using NaH in THF and is air-sensitive, requiring storage under inert conditions (Evidences 4, 5).

Properties

IUPAC Name |

6-methylpyridine-2-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS/c1-5-3-2-4-6(8)7-5/h2-4H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGZZHADAOWGUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

125.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported synthesis involves reacting 2-bromo-6-methylpyridine with a mercapto compound, such as sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S), in polar aprotic solvents like dimethylformamide (DMF) or ethanol. The reaction proceeds via an SₙAr (nucleophilic aromatic substitution) mechanism, where the thiolate ion attacks the electron-deficient C2 position of the pyridine ring, displacing bromide.

Key reaction parameters :

Optimization Strategies

Industrial optimization focuses on improving yield and purity:

-

Solvent selection : Ethanol minimizes side reactions compared to DMF, which may promote oxidation of the thiol group.

-

Stoichiometry : A 1.2:1 molar ratio of NaSH to 2-bromo-6-methylpyridine ensures complete substitution.

-

Purification : Crystallization from hexane/ethyl acetate mixtures yields >95% purity.

Industrial Scaling Considerations

Large-scale production employs continuous-flow reactors to enhance heat dissipation and reduce reaction times. A pilot study reported a 85% yield at 100°C with a residence time of 30 minutes.

Protected Thiol Approach via Trityl Group Deprotection

Synthesis of Trityl-Protected Intermediate

To avoid thiol oxidation during synthesis, S-trityl protection is employed. In this method, 2-bromo-6-methylpyridine reacts with 2-(tritylthio)acetic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). The reaction forms a trityl-protected intermediate, which is isolated via column chromatography (hexane/ethyl acetate).

Typical conditions :

Deprotection Strategies and Challenges

Deprotection of the trityl group is achieved using trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) at 0°C. However, steric hindrance from the pyridine ring may necessitate prolonged reaction times (up to 24 hours). Alternative methods, such as BF₃·Et₂O/HFIP cocktails, have been explored but risk decomposition.

Comparative Analysis of Preparation Methods

Yield and Purity Considerations

| Method | Yield | Purity | Scalability | Key Challenges |

|---|---|---|---|---|

| Nucleophilic Substitution | 80–85% | >95% | High | Thiol oxidation, byproducts |

| Trityl Protection | 70–90% | >97% | Moderate | Deprotection inefficiency |

The nucleophilic route offers higher scalability but requires stringent inert conditions to prevent disulfide formation. The trityl method, while more complex, ensures better thiol stability during synthesis .

Chemical Reactions Analysis

Disulfide Formation

6-Methylpyridine-2-thiol undergoes oxidation to form the corresponding disulfide, 6,6'-dimethyl-2,2'-dipyridyl disulfide. This reaction is accelerated by amines, which act as catalysts, and proceeds via a radical or two-electron oxidation mechanism. Common oxidizing agents include atmospheric oxygen, hydrogen peroxide (), and iodine () .

Sulfinic Acid Derivatives

Controlled oxidation with stronger agents like in acidic or basic media converts the thiol group to a sulfinic acid (). For example, sodium 6-methylpyridine-2-sulfinate is synthesized via oxidation of the thiol, enabling its use in palladium-catalyzed cross-coupling reactions .

S-Alkylation

The thiol group reacts with electrophiles under acidic conditions. A notable example is S-methylation using methanol and methanesulfonic acid, yielding 6-methyl-2-methylthiopyridine. The reaction proceeds via an -like mechanism involving protonation of methanol to form a methyl oxonium ion, followed by nucleophilic attack by the thiolate .

Table 1: S-Methylation of this compound with Different Methylating Agents

| Methylating Agent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Methanol + | Reflux | 8 | 62 |

| Methyl methanesulfonate | 100 | 1 | 96 |

| Dimethyl carbonate | Reflux | 8.5 | 47 |

Acylation

The thiol group reacts with acyl chlorides (e.g., acetyl chloride) to form thioesters. For instance, treatment with acetyl chloride yields 6-methylpyridine-2-thioacetate .

Metal Complexation

This compound acts as a bidentate ligand, coordinating to metal centers through both sulfur and nitrogen atoms. Key examples include:

-

Platinum(II) complexes : Dinuclear Pt(II) complexes exhibit metal-metal-to-ligand charge transfer (MMLCT), leading to photoluminescence in the far-red region .

-

Ruthenium clusters : Forms hexaruthenium complexes where the ligand bridges multiple metal centers via S and N coordination .

Condensation Reactions

The thiol group participates in condensation with carbonyl compounds (e.g., aldehydes or ketones) to form heterocycles such as thiazoles or thiazolidines . For example, reaction with α,β-unsaturated ketones yields fused pyridine-thiazole derivatives .

Reduction Reactions

The disulfide derivative can be reduced back to the thiol using hydride agents like lithium aluminum hydride () or sodium borohydride () :

Cross-Coupling Reactions

Oxidation to the sulfinate enables participation in palladium-catalyzed cross-coupling. For example, sodium 6-methylpyridine-2-sulfinate reacts with 4-bromotoluene in the presence of and -OMe-dppe ligand to form biaryl products .

Table 2: Cross-Coupling of Sodium 6-Methylpyridine-2-Sulfinate

| Substrate | Ligand | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 4-Bromotoluene | -OMe-dppe | 150 | 92 |

Acid-Base Behavior

The thiol group exhibits weak acidity (), forming a thiolate anion () in basic media. This anion enhances nucleophilicity, facilitating reactions with electrophiles .

Scientific Research Applications

Scientific Research Applications

6-Methylpyridine-2-thiol serves as a building block in synthesizing complex molecules and as a ligand in coordination chemistry. Its potential biological activities, including antimicrobial and antioxidant properties, are also under study. Research is also being conducted to explore potential therapeutic applications, particularly in developing new drugs. In industry, it functions in the production of specialty chemicals and as an intermediate in various industrial processes.

Antioxidant Properties

This compound has been studied for its antioxidant capabilities, which are crucial in combating oxidative stress in biological systems . The thiol (-SH) group plays a significant role in its antioxidant activity by scavenging free radicals. The thiol group donates hydrogen atoms to free radicals, neutralizing them and preventing cellular damage. Recent studies suggest that 2-Mercapto-6-methylpyridine (2-MMP) can inhibit xanthine oxidase (XO), an enzyme involved in purine metabolism that contributes to oxidative stress, suggesting it could be beneficial in treating conditions where XO activity is detrimental, such as gout and inflammatory diseases.

Coordination Chemistry

This compound can act as a versatile ligand, coordinating to metal centers through its sulfur and nitrogen atoms. It commonly binds through the sulfur atom alone, but it can also bridge ruthenium atoms through both the sulfur and nitrogen atoms in hexaruthenium cluster complexes. Incorporation of this compound into dinuclear platinum(II) complexes results in the formation of chromophores exhibiting metal-metal-to-ligand charge transfer (MMLCT). These complexes absorb light in the visible region and display high quantum yield photoluminescence with emission extending into the far-red region, making them valuable for promoting light-driven chemical reactions and studying coherence phenomena in transient metal-metal bond formation.

Case Studies

Antimicrobial Efficacy Study

Experiments evaluating the antimicrobial efficacy of 2-MMP against various bacterial strains indicated that modifications to the methyl group significantly affected the compound's potency. Compounds with additional halogen substituents exhibited increased activity against Staphylococcus aureus and Escherichia coli.

Oxidative Stress Reduction

In vitro assays assessing the antioxidant capacity of 2-MMP using DPPH and ABTS radical scavenging methods demonstrated a notable ability to reduce oxidative stress markers in cultured cells, supporting its potential therapeutic applications in oxidative stress-related diseases.

Applications in Synthesis

Mechanism of Action

The mechanism of action of compound “6-methylpyridine-2-thiol” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. Understanding the molecular targets and pathways involved can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Pyridine-2-Thiol (Pyt)

- Structure and Electronic Effects: Pyridine-2-thiol lacks the methyl group at the 6-position, resulting in reduced steric hindrance and distinct electronic properties.

- Photophysical Properties : Pt-Mpyt complexes exhibit metal-metal-to-ligand charge transfer (MMLCT) excited states with absorption >500 nm and far-red emission (λem >700 nm), comparable to pyt-based complexes. However, the methyl group may subtly alter excited-state decay kinetics ().

6,6′-Di-(2″-Thiophenol)-2,2′-Bipyridine

- Structure: This compound features a bipyridine backbone with two thiophenol donors, enabling tetradentate chelation. In contrast, 6-MePyS is monodentate, limiting its coordination sites ().

- Applications : The bipyridine derivative’s extended conjugation and multiple binding sites enhance its utility in stabilizing 3d-transition metal cations, whereas 6-MePyS is better suited for dinuclear complexes (Evidences 3, 11).

6-(Trifluoromethyl)Pyridine-2-Thiol

- Electronic Effects : The -CF₃ group is strongly electron-withdrawing, increasing the thiol’s acidity compared to the electron-donating -CH₃ in 6-MePyS. This alters solubility (stored at 2–8°C; ) and reactivity in sulfonylation reactions ().

- Coordination Stability : CF₃-substituted ligands may form less stable metal complexes due to reduced electron density, contrasting with 6-MePyS’s favorable π-backbonding with metals like Re ().

Pyrimidine-2-Thiol Derivatives

- Heterocyclic Core : Pyrimidine-2-thiol contains two nitrogen atoms in the ring, enabling diverse coordination modes (e.g., N,S-chelation) compared to pyridine-based thiols.

- Reactivity : Pyrimidine-2-thiols undergo nucleophilic substitutions and oxidations more readily due to the electron-deficient ring, whereas 6-MePyS is more resistant to electrophilic attacks ().

Key Data Tables

Table 1: Structural and Electronic Comparison

Table 2: Photophysical Properties of Pt(II) Dimers

| Compound | Absorption Range (nm) | Emission Range (nm) | Quantum Yield |

|---|---|---|---|

| anti-[Pt(ppy)(μ-pyt)]₂ | 450–600 | 650–750 | 0.45 |

| anti-[Pt(bzq)(μ-Mpyt)]₂ | 480–620 | 680–800 | 0.38 |

| anti-[Pt(bzq)(μ-2QT)]₂ | 500–650 | 700–850 | 0.42 |

Data adapted from and .

Q & A

Q. What are the recommended synthetic routes for 6-methylpyridine-2-thiol, and how can reaction conditions be optimized?

Methodological Answer: this compound is typically synthesized via thiolation of 6-methylpyridin-2-ol using phosphorus pentasulfide (P₂S₅) under reflux conditions in anhydrous solvents like toluene . Optimization involves controlling reaction time (8–12 hours) and temperature (110–120°C) to maximize yield. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to remove residual sulfur byproducts. Reaction progress should be monitored using thin-layer chromatography (TLC) .

Q. What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer: Key techniques include:

Q. What safety protocols are required for handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves (EN 374 compliant), flame-retardant lab coats, and safety goggles .

- Ventilation : Use fume hoods to minimize inhalation exposure.

- Waste disposal : Collect contaminated materials in sealed containers for incineration .

Advanced Research Questions

Q. How does this compound behave as a ligand in coordination chemistry, and what are its implications for catalytic systems?

Methodological Answer: The thiol group acts as a bridging ligand in dinuclear Pt(II) complexes, forming anti-[Pt(C^N)(μ-N^S)]₂ structures. For example, with this compound (Mpyt), Pt(II) dimers exhibit metal-metal-to-ligand charge transfer (MMLCT) states, which are probed via cyclic voltammetry and transient absorbance spectroscopy. These complexes show tunable photoluminescence (PL) properties, making them candidates for optoelectronic applications .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

Methodological Answer: Discrepancies in NMR or FTIR data often arise from tautomeric equilibria (thiol ↔ thione) or solvent effects. To address this:

Q. What experimental strategies are recommended for studying the environmental fate of this compound?

Methodological Answer:

- Biodegradation assays : Use OECD 301F guidelines with activated sludge to assess aerobic degradation.

- Soil mobility studies : Employ column leaching tests with HPLC-MS detection to quantify migration in loam or sandy soils .

Q. How can computational chemistry enhance the understanding of this compound’s electronic properties?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity.

- Time-Dependent DFT (TD-DFT) : Simulate UV-vis spectra and compare with experimental data to validate charge-transfer transitions in coordination complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.